molecular formula C8H13N7 B11086994 [4,6-Bis(dimethylamino)-1,3,5-triazin-2-yl]cyanamide

[4,6-Bis(dimethylamino)-1,3,5-triazin-2-yl]cyanamide

Cat. No.: B11086994
M. Wt: 207.24 g/mol
InChI Key: LHLYNWNOBUHPES-UHFFFAOYSA-N
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Description

[4,6-Bis(dimethylamino)-1,3,5-triazin-2-yl]cyanamide is a chemical compound with the molecular formula C₈H₁₃N₇. It is a derivative of triazine, a heterocyclic compound that contains three nitrogen atoms in a six-membered ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [4,6-Bis(dimethylamino)-1,3,5-triazin-2-yl]cyanamide typically involves the reaction of cyanuric chloride with dimethylamine. The reaction is carried out in the presence of a base, such as triethylamine, to facilitate the substitution of chlorine atoms with dimethylamino groups. The reaction conditions usually include a solvent like ethanol or dimethylformamide and are conducted at elevated temperatures to ensure complete substitution .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and controlled conditions to ensure high yield and purity. The reaction is monitored using various analytical techniques to ensure the desired product is obtained .

Chemical Reactions Analysis

Types of Reactions

[4,6-Bis(dimethylamino)-1,3,5-triazin-2-yl]cyanamide undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include strong bases like sodium hydroxide or potassium tert-butoxide for substitution reactions, and oxidizing agents like hydrogen peroxide for oxidation reactions. The reactions are typically carried out in solvents like ethanol, dimethylformamide, or acetonitrile under controlled temperatures .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted triazine derivatives, while oxidation reactions can produce oxidized forms of the compound .

Scientific Research Applications

Chemistry

In chemistry, [4,6-Bis(dimethylamino)-1,3,5-triazin-2-yl]cyanamide is used as a building block for the synthesis of more complex molecules. It is also used in the study of reaction mechanisms and the development of new synthetic methodologies .

Biology

Its unique structure allows it to interact with various biological targets, making it a valuable tool in medicinal chemistry .

Medicine

In medicine, this compound is being investigated for its potential use as an antiviral and anticancer agent. Its ability to inhibit specific enzymes and pathways makes it a promising candidate for drug development .

Industry

In industry, this compound is used in the production of polymers, resins, and other materials. Its stability and reactivity make it suitable for various industrial applications .

Mechanism of Action

The mechanism of action of [4,6-Bis(dimethylamino)-1,3,5-triazin-2-yl]cyanamide involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking their function. This inhibition can lead to various biological effects, such as the suppression of viral replication or the inhibition of cancer cell growth .

Comparison with Similar Compounds

Similar Compounds

    2,4,6-Tris(dimethylamino)-1,3,5-triazine: Similar in structure but with an additional dimethylamino group.

    4,6-Diamino-1,3,5-triazin-2-ylcyanamide: Similar but with amino groups instead of dimethylamino groups.

    2,4,6-Trichloro-1,3,5-triazine: A chlorinated derivative of triazine.

Uniqueness

The uniqueness of [4,6-Bis(dimethylamino)-1,3,5-triazin-2-yl]cyanamide lies in its specific substitution pattern and the presence of the cyanamide group. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications .

Properties

Molecular Formula

C8H13N7

Molecular Weight

207.24 g/mol

IUPAC Name

[4,6-bis(dimethylamino)-1,3,5-triazin-2-yl]cyanamide

InChI

InChI=1S/C8H13N7/c1-14(2)7-11-6(10-5-9)12-8(13-7)15(3)4/h1-4H3,(H,10,11,12,13)

InChI Key

LHLYNWNOBUHPES-UHFFFAOYSA-N

Canonical SMILES

CN(C)C1=NC(=NC(=N1)NC#N)N(C)C

Origin of Product

United States

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